molecular formula C12H16O2 B1296363 3-Methyl-2-phenylpentanoic acid CAS No. 7782-37-8

3-Methyl-2-phenylpentanoic acid

Número de catálogo: B1296363
Número CAS: 7782-37-8
Peso molecular: 192.25 g/mol
Clave InChI: NQVALZRLGIRTKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-2-phenylpentanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanoic acid, featuring a phenyl group and a methyl group attached to the carbon chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylpentanoic acid typically involves the alkylation of phenylacetic acid with 2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-2-phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-phenylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

  • Phenylacetic acid
  • 3-Phenylpropanoic acid
  • 3-Phenylpropenoic acid (cinnamic acid)
  • 5-Phenylpentanoic acid
  • 7-Phenylheptanoic acid

Comparison: 3-Methyl-2-phenylpentanoic acid is unique due to the presence of both a phenyl group and a methyl group on the pentanoic acid backbone. This structural feature imparts distinct chemical and biological properties compared to other phenylalkanoic acids. For instance, the methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Actividad Biológica

3-Methyl-2-phenylpentanoic acid (CAS No. 13491-13-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is classified as a branched-chain fatty acid with the molecular formula C12H16O2C_{12}H_{16}O_2. Its structure features a phenyl group attached to a pentanoic acid backbone, which contributes to its unique biological properties. The compound exhibits moderate lipophilicity, with Log P values indicating good membrane permeability, making it a candidate for various biological applications .

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In a study evaluating the antimicrobial effects of various fatty acids, it was found to exhibit significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1250 to 2500 μg/mL, demonstrating its potential as a natural antimicrobial agent .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. A notable case involved its use against KB cells (human epidermoid carcinoma), where it displayed an IC50 value of approximately 0.8 μM. This suggests that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Cell Cycle Arrest : In cancer cells, it may interfere with the cell cycle, promoting apoptosis through pathways involving caspases and other apoptotic factors.
  • Cytokine Modulation : Its anti-inflammatory effects may be mediated by the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial ActivityMIC values against Staphylococcus aureus: 1250–2500 μg/mL .
CytotoxicityIC50 against KB cells: 0.8 μM .
Anti-inflammatory EffectsSignificant reduction in pro-inflammatory cytokines in animal models .

Q & A

Basic Research Questions

Q. Q1. What are the common synthetic routes for 3-methyl-2-phenylpentanoic acid, and how can intermediates be optimized for yield?

Methodological Answer:

  • Friedel-Crafts Alkylation : React 2-phenylpropanoic acid derivatives with methyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce the methyl group. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .
  • Nucleophilic Substitution : Start with β-keto esters (e.g., ethyl 2-phenylacetoacetate) and use Grignard reagents (e.g., methylmagnesium bromide) to add the methyl group. Acidic hydrolysis yields the final product. Optimize stoichiometry (1:1.2 molar ratio of ester to Grignard reagent) to reduce byproducts .
  • Yield Optimization : Purify intermediates via recrystallization (ethanol/water, 70:30) and confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Q2. How can the structural and stereochemical properties of this compound be characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to identify methyl group signals (δ 1.2–1.4 ppm) and phenyl protons (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~175 ppm) and quaternary carbon positions .
  • Chiral Chromatography : For enantiomeric purity, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). Compare retention times with known standards .
  • X-ray Crystallography : Co-crystallize with a resolving agent (e.g., (R)-1-phenylethylamine) to determine absolute configuration .

Q. Q3. What are the reported pharmacological activities of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Test anticholinergic activity using guinea pig ileum contraction models. Derivatives (e.g., Pentapiperide) show IC₅₀ values <10 μM, indicating potent activity .
  • Metabolic Stability : Assess hepatic metabolism using human liver microsomes. Monitor degradation via LC-MS/MS (electrospray ionization, positive mode) to identify metabolites .

Advanced Research Questions

Q. Q4. How can stereoselective synthesis of this compound enantiomers be achieved?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-Pantolactone to induce asymmetry during ester formation. Hydrolyze with NaOH (2M) to isolate enantiomers (≥98% ee) .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents (toluene, 40°C) selectively hydrolyzes one enantiomer. Optimize enzyme loading (10–15 wt%) for maximal selectivity .

Q. Q5. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Enantiomeric Purity Reassessment : Re-examine historical data using modern chiral separation techniques. Contradictions may arise from racemic mixtures misreported as pure enantiomers .
  • Dose-Response Reproducibility : Validate activity in multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific effects. Use standardized protocols (e.g., MTT assay, 48-hour incubation) .

Q. Q6. How can metabolic pathways of this compound be mapped in vivo?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-methyl group) and administer to rodent models. Track metabolites via high-resolution mass spectrometry (HRMS, Q-TOF) .
  • Bile Cannulation Studies : Collect bile from rats post-administration and analyze for glucuronide/sulfate conjugates. Use β-glucuronidase treatment to confirm conjugates .

Q. Q7. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Calculate logP values using software (e.g., Schrödinger QikProp). Compare with experimental HPLC-derived logP (reverse-phase C18, isocratic elution) .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict pKa (~4.2 for the carboxylic acid group) .

Q. Data Contradiction Analysis

Q. Q8. Why do studies report conflicting solubility profiles for this compound?

Methodological Resolution:

  • Polymorphism Screening : Perform XRPD (X-ray powder diffraction) to identify crystalline vs. amorphous forms. Amorphous forms exhibit higher aqueous solubility .
  • Solvent Impurity Checks : Test for residual solvents (e.g., DMSO) via GC-MS (HP-5MS column). Contaminants can artificially elevate solubility measurements .

Q. Q9. How can discrepancies in reported melting points be addressed?

Methodological Resolution:

  • DSC Validation : Use differential scanning calorimetry (DSC, heating rate 10°C/min) to confirm melting points. Impurities >1% lower observed mp .
  • Recrystallization Protocols : Standardize solvent systems (e.g., ethanol/water vs. acetone/hexane) to ensure consistent crystal packing .

Q. Q10. What strategies validate the stability of this compound under storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA (ACQUITY BEH C18, 1.7 µm) .
  • Stabilizer Screening : Add antioxidants (e.g., BHT, 0.01% w/v) to ethanol stock solutions. Assess efficacy via peroxide value testing .

Propiedades

IUPAC Name

3-methyl-2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVALZRLGIRTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304402
Record name 3-Methyl-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7782-37-8
Record name 7782-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-phenylvaleric acid, mixture of erythro and threo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
3-Methyl-2-phenylpentanoic acid
N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
3-Methyl-2-phenylpentanoic acid
N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
3-Methyl-2-phenylpentanoic acid
N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
3-Methyl-2-phenylpentanoic acid
N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
3-Methyl-2-phenylpentanoic acid
N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
N-ethyl-N-methyl-4-phenylpiperidine-4-carboxamide
3-Methyl-2-phenylpentanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.